molecular formula C21H31N5O3S B2952245 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one CAS No. 890594-44-2

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one

Cat. No.: B2952245
CAS No.: 890594-44-2
M. Wt: 433.57
InChI Key: NEFVVNJVLFFOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C21H31N5O3S and its molecular weight is 433.57. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one is a novel derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the piperazine moiety and sulfonyl group. The synthetic pathway can be summarized as follows:

  • Formation of Triazole : The initial step involves forming the triazole ring using appropriate hydrazine derivatives.
  • Piperazine Integration : The piperazine component is then introduced through nucleophilic substitution reactions.
  • Sulfonyl Group Attachment : Finally, the sulfonyl group is attached to complete the structure.

Biological Activity

Numerous studies have reported on the biological activities associated with triazole derivatives. The specific compound under discussion has shown promising results in various assays.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) tests have demonstrated that compounds similar to this one can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that derivatives containing the triazole moiety showed antifungal activity against Candida albicans, indicating potential for treating fungal infections .

Cytotoxicity

In vitro cytotoxicity studies have been conducted to evaluate the potential anticancer effects of this compound:

  • MTT Assay : This assay revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 Value (μM)Activity
MCF-70.99 ± 0.01High
HeLa1.5 ± 0.05Moderate

The mechanism by which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : Studies have shown that treatment with triazole derivatives can induce cell cycle arrest at sub-G1 and G2/M phases, leading to apoptosis in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

  • Antifungal Efficacy : A study conducted on a series of triazole compounds demonstrated their effectiveness against resistant strains of Candida, showcasing their potential as antifungal agents .
  • Anticancer Properties : Another investigation focused on a library of substituted triazoles found that specific derivatives significantly inhibited tumor growth in xenograft models, suggesting their utility in cancer therapy .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c1-14-11-15(2)21(16(3)12-14)30(28,29)25-9-7-24(8-10-25)20(27)13-17(4)26-19(6)22-18(5)23-26/h11-12,17H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFVVNJVLFFOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=NC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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